2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
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Overview
Description
The compound “2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline” is a complex organic molecule. It contains an aniline group (a benzene ring with an attached amino group), which is substituted with two methyl groups at the 2 and 6 positions. It also contains an oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms), which is substituted with a methyl group and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The presence of the nitro group on the oxazole ring could potentially introduce some interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of the nitro group might make the compound somewhat polar, and the presence of aromatic rings might contribute to its stability .Scientific Research Applications
Synthesis and Characterization of Organic Materials
Azo-Based Phenylthiophene Schiff Bases
Compounds similar to the specified chemical have been synthesized for their optical properties, as demonstrated by Shili et al. (2020). These compounds are synthesized via condensation reactions and characterized using various techniques like X-ray diffraction and spectroscopy. Their optical properties, determined by UV-absorption spectroscopy, reveal insights into their potential applications in material science, especially in developing materials with specific optical band gaps (Shili et al., 2020).
Spectroscopic Investigations
FT–IR and UV–Vis Investigation
Ceylan et al. (2016) explored the crystal structure and spectroscopic properties of an organic compound closely related to the specified chemical. Their research involved characterizing the compound through spectroscopic methods and theoretical calculations, providing a deep understanding of its molecular geometry and optical properties. Such detailed investigations are crucial for understanding the electronic and structural aspects of organic compounds (Ceylan et al., 2016).
Polymerization Catalysts
Nickel(II) and Palladium(II) Diimine Complexes
Schmid et al. (2001) reported on compounds featuring 2,6-diphenyl aniline moieties for their application in olefin polymerization. These new catalysts, through structural modifications and polymerization behavior studies, contribute to the field of polymer chemistry by offering insights into the synthesis of polymers with desired properties. Such research underscores the importance of structural design in developing efficient polymerization catalysts (Schmid et al., 2001).
Advanced Material Applications
Organic Binary Solids for NLO Applications
Research by Draguta et al. (2015) into organic binary solids, including those containing N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, showcases the development of materials for non-linear optics (NLO). These materials are characterized for their melting points and absorption spectra, contributing to the advancement of materials with specific optical properties (Draguta et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-5-4-6-10(2)13(9)15-8-7-12-14(17(18)19)11(3)16-20-12/h4-8,15H,1-3H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDMNUZLLAZHRE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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